

In-Depth Technical Guide: 6-Bromo-3-hydroxypyrazine-2-carboxamide

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Compound of Interest

Compound Name: 6-Bromo-3-hydroxypyrazine-2-carboxamide

Cat. No.: B1279246

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-hydroxypyrazine-2-carboxamide is a pivotal chemical intermediate, recognized for its crucial role in the synthesis of the broad-spectrum antiviral agent, Favipiravir.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its strategic importance in antiviral drug development.

Core Compound Data

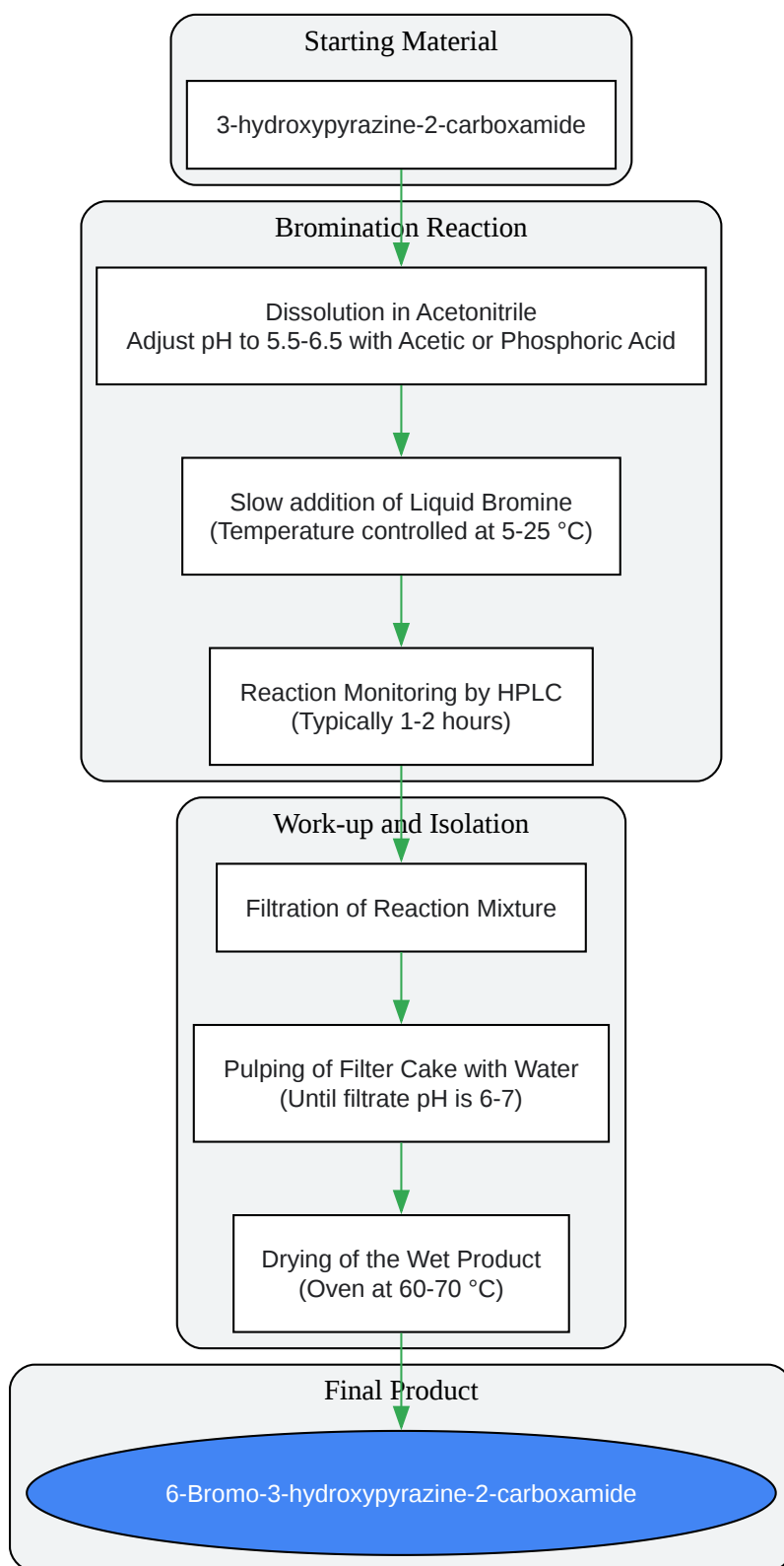
The fundamental physicochemical properties of **6-Bromo-3-hydroxypyrazine-2-carboxamide** are summarized below, providing a clear reference for researchers. The molecular weight is consistently reported as 218.01 g/mol .[3][4][5][6][7]

Property	Value	Reference
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂	[3] [6] [7] [8]
Molecular Weight	218.01 g/mol	[3] [4] [5] [6] [7]
CAS Number	259793-88-9	[3] [6]
Appearance	Pale yellow to light brown powder	[4]
Purity (by HPLC)	Typically ≥99%	[4]
Solubility	Data not widely available, but used in solvents like acetonitrile and N,N-dimethylformamide in synthesis.	[9] [10] [11]

Synthesis and Workflow

6-Bromo-3-hydroxypyrazine-2-carboxamide is synthesized through the bromination of 3-hydroxypyrazine-2-carboxamide. This reaction is a critical step in the manufacturing pathway of Favipiravir. An efficient and commercially viable synthetic route has been developed using this compound as a starting material.[\[12\]](#)

A logical workflow for the synthesis is depicted below:



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Synthesis Workflow for **6-Bromo-3-hydroxypyrazine-2-carboxamide**

Experimental Protocol: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

The following protocol is a synthesized representation based on published methods.[\[10\]](#)

Materials:

- 3-hydroxypyrazine-2-carboxamide
- Acetonitrile
- Phosphoric acid or Acetic acid
- Liquid bromine
- Water

Procedure:

- In a suitable reaction vessel, suspend 3-hydroxypyrazine-2-carboxamide in acetonitrile.
- Under stirring and nitrogen protection, adjust the temperature of the reaction solution to 10-20 °C.
- Add phosphoric acid or acetic acid to adjust the pH of the reaction solution to a weakly acidic range of 5.5-6.5.[\[10\]](#)
- Slowly add liquid bromine dropwise to the reaction mixture, ensuring the temperature is maintained between 5-25 °C during the addition.[\[10\]](#)
- After the complete addition of bromine, allow the reaction to proceed with continuous stirring for 1-2 hours.
- Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Upon completion, filter the reaction mixture to collect the solid product.

- Wash the collected filter cake with water until the pH of the filtrate is neutral (pH 6-7).[10]
- Dry the resulting wet product in an oven at a temperature of 60-70 °C to obtain **6-Bromo-3-hydroxypyrazine-2-carboxamide**.[10]

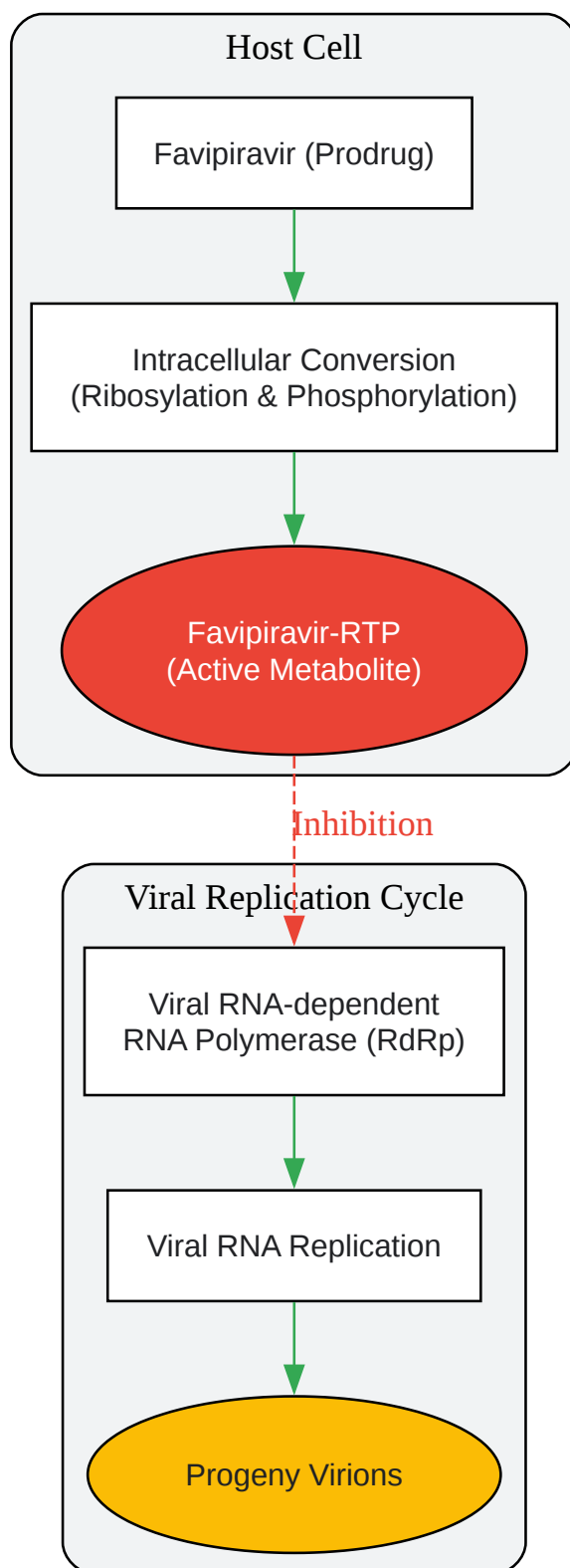
Expected Yield: Reported yields for this process are in the range of 80-85%.[10]

Role in Antiviral Drug Synthesis and Mechanism of Action

6-Bromo-3-hydroxypyrazine-2-carboxamide is a key intermediate in the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[10][13] Favipiravir is a potent antiviral agent with a broad spectrum of activity against RNA viruses, including influenza viruses and, more recently, SARS-CoV-2.[4][13]

The mechanism of action of Favipiravir provides insight into the importance of its pyrazine-carboxamide core structure. Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5][14] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[4][14] The incorporation of favipiravir-RTP into the growing viral RNA chain can lead to either chain termination or lethal mutagenesis, thereby preventing the production of viable viral progeny.[4][5]

The signaling pathway for the antiviral action of Favipiravir is illustrated below:



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Mechanism of Action of Favipiravir

Conclusion

6-Bromo-3-hydroxypyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry and drug development. Its efficient synthesis and its role as a precursor to the potent antiviral agent Favipiravir underscore its importance. A thorough understanding of its properties and synthetic pathways is essential for researchers working on the development of novel antiviral therapeutics.

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